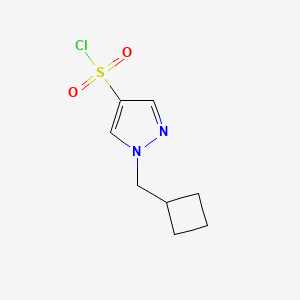![molecular formula C9H8ClNO3 B2897471 6-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid CAS No. 1485645-67-7](/img/structure/B2897471.png)
6-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid is a chemical compound with the CAS Number: 134372-47-7. It has a molecular weight of 213.62 . The compound is a yellowish solid .
Synthesis Analysis
The synthesis of this compound involves purification of the crude product by flash column chromatography method over silica gel using Hexane/ethyl acetate as an eluent .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H8ClNO3/c10-5-3-6 (9 (12)13)8-7 (4-5)11-1-2-14-8/h3-4,11H,1-2H2, (H,12,13) and the InChI key is RDIXXNVIEWPZCD-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
The compound is a yellowish solid with a melting point of 175–177°C . It has a molecular weight of 213.62 .Scientific Research Applications
Synthesis Methodologies
Researchers have developed innovative synthesis methodologies for 3,4-dihydro-2H-benzo[1,4]oxazines, which are of significant interest in biology and medication. A new method has been developed using 2-aminophenol as the starting material, leading to the successful synthesis of various derivatives, including 6-chloro-3,4-dihydro-2H-benzo[1,4]oxazine-2-carbonitrile, showcasing a novel synthesis approach for these compounds (詹淑婷, 2012).
Crystal Engineering and New Materials
The versatility of certain dihydro-oxazine derivatives in crystal engineering has been utilized to synthesize compounds with chloranilic acid, demonstrating various oxidation states and hydrogen bonding modes. This approach has led to the synthesis of compounds with potential applications in novel materials due to their unique physical properties (M. Kabir et al., 2003).
Biological Activities
In the realm of biological activities, derivatives of 6-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine have been explored for their antimicrobial properties. For instance, the synthesis and evaluation of pyridine derivatives have shown variable and modest activity against bacterial and fungal strains, indicating the potential of these compounds in developing new antimicrobial agents (N. Patel et al., 2011).
Anticancer Potential
Research has also extended to the anticancer potential of related compounds, where new synthesized copper(II) and manganese(II) complexes with 1,2,4-triazines thiosemicarbazide derivatives have been studied for their inhibitory activity against various carcinoma cells. These studies highlight the promise of these compounds in the development of new anticancer therapies (M. Refat et al., 2015).
Advanced Synthesis and Applications
The adaptable coordination chemistry of related compounds towards zinc(II) and mercury(II) has been explored, revealing the high versatility and diverse environments provided to the metal center. This research paves the way for the development of complex metal-organic frameworks with potential applications in catalysis, drug delivery, and material science (G. A. Ardizzoia et al., 2010).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been reported to target 5-ht (6) receptors .
Mode of Action
It’s worth noting that related compounds have been shown to act as antagonists at the 5-ht (6) receptors . Antagonists work by binding to the receptor and blocking its activation, thereby inhibiting the receptor’s function.
Biochemical Pathways
Given its potential interaction with 5-ht (6) receptors, it may influence serotonin signaling pathways .
Pharmacokinetics
Similar compounds have been reported to exhibit good brain penetration in rats , suggesting potential central nervous system activity.
Result of Action
Related compounds have been shown to inhibit cell proliferation , suggesting potential anti-cancer properties.
Action Environment
The stability and efficacy of this compound can be influenced by various environmental factors. For instance, storage conditions can affect the stability of the compound . Furthermore, the compound’s efficacy may be influenced by the physiological environment, such as pH and the presence of other molecules.
Biochemical Analysis
Biochemical Properties
It is known that the compound can interact with various enzymes and proteins
Molecular Mechanism
It is believed that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently lacking .
Properties
IUPAC Name |
6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO3/c10-5-1-2-7-6(3-5)11-4-8(14-7)9(12)13/h1-3,8,11H,4H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVDAUGDLMLQGFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=C(N1)C=C(C=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-cyclohexyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid](/img/structure/B2897388.png)
![3-(Dimethylamino)-1-[4-(phenylsulfonyl)phenyl]-2-propen-1-one](/img/structure/B2897390.png)

![N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2897394.png)
![2-benzylsulfanyl-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2897398.png)
![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2897399.png)

![N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide](/img/structure/B2897401.png)

![N-{[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine](/img/structure/B2897404.png)
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-fluorobenzenesulfonamide](/img/structure/B2897405.png)



